

# Application Notes: Comprehensive Characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

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Compound of Interest	
Compound Name:	1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
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## Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** (CAS 147636-33-7). As a specialized derivative of isonipecotic acid, a known GABA analogue, this compound holds potential significance in neurological research and drug development.<sup>[1][2]</sup> The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methods for identity confirmation, purity assessment, and quantification. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. All protocols are grounded in established principles outlined by major pharmacopeias and regulatory bodies.<sup>[3][4][5][6][7]</sup>

## Introduction and Physicochemical Rationale

**1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** is a tertiary amide and a carboxylic acid built upon a piperidine scaffold. Its structure suggests a moderate polarity, with a hydrogen bond donor (carboxylic acid -OH) and two hydrogen bond acceptors (carbonyl oxygens). These features are critical in selecting appropriate analytical techniques. For instance, the presence of two carbonyl groups provides chromophores for UV detection in HPLC, while the carboxylic acid and the basic piperidine nitrogen are ideal sites for ionization in mass spectrometry.

A sound analytical strategy is paramount for any chemical entity intended for further study or development. The methods described are designed to build a complete profile of the molecule, ensuring its identity, purity, and quality. This approach aligns with the principles of analytical procedure validation as outlined in ICH Q2(R1), which requires demonstration that a method is suitable for its intended purpose.<sup>[4][7][8]</sup>

## Chromatographic Methods for Purity and Assay

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity and assay of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**. The separation is based on the analyte's hydrophobic interaction with a non-polar stationary phase.<sup>[9]</sup>

## HPLC-UV for Purity Determination and Assay

This method is designed to separate the main compound from potential process-related impurities and degradation products. The use of an acidic mobile phase modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

Table 1: HPLC-UV Method Parameters

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to ensure consistent analyte protonation.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier providing good peak shape.
Gradient	0-20 min, 10% to 90% B; 20-25 min, 90% B	A broad gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	UV at 210 nm	Wavelength for detecting the amide carbonyl chromophore.
Injection Vol.	10 µL	
Diluent	Acetonitrile:Water (50:50)	Solubilizes the analyte and is compatible with the mobile phase.

## Experimental Protocol: HPLC-UV Analysis

- Standard Preparation: Accurately weigh approximately 10 mg of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
- Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
- System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Analysis: Inject the diluent (as a blank), followed by six replicate injections of the standard solution to establish system suitability. Then, inject the sample solutions.
- System Suitability: As per USP <621> guidelines, the system is deemed suitable if the relative standard deviation (%RSD) for replicate injections of the standard is  $\leq 2.0\%$  and the tailing factor is  $\leq 2.0$ .<sup>[3][6][10]</sup>
- Calculation:
  - Assay (%):  $(\text{Peak Area Sample} / \text{Peak Area Standard}) \times (\text{Conc. Standard} / \text{Conc. Sample}) \times 100$
  - Purity (%): Calculate the area percent of the main peak relative to the total area of all peaks detected.

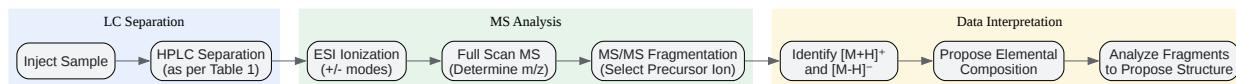
## LC-MS for Impurity Identification

For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. It provides molecular weight information that is crucial for structural elucidation. The method uses electrospray ionization (ESI), which is well-suited for polar molecules containing acidic and basic functionalities.

Table 2: LC-MS Method Parameters

Parameter	Recommended Condition	Rationale
LC System	Same as HPLC-UV method (Section 2.1)	Ensures chromatographic consistency.
MS Detector	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap	Provides high-resolution mass accuracy for confident formula determination.
Ionization Mode	ESI Positive and Negative	Positive mode will detect the protonated molecule $[M+H]^+$ . Negative mode will detect the deprotonated molecule $[M-H]^-$ .
Mass Range	100 - 1000 m/z	Covers the expected mass of the parent compound and potential impurities/dimers.
Collision Energy	Ramped (e.g., 10-40 eV) for MS/MS	To induce fragmentation and obtain structural information on parent and impurity ions. <a href="#">[11]</a>

## Workflow for Impurity Characterization



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Caption: Workflow for LC-MS based impurity identification.

## Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the synthesized compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed.

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the cyclopentyl protons, the piperidine ring protons (which may be complex due to conformational rigidity), and the carboxylic acid proton (which may be broad or exchangeable). Protons adjacent to the nitrogen and carbonyl groups will be shifted downfield.
- $^{13}\text{C}$  NMR: The spectrum will definitively show the presence of two carbonyl carbons (amide and carboxylic acid) in the characteristic 160-185 ppm region.[\[12\]](#)[\[13\]](#) It will also show distinct signals for the carbons of the cyclopentyl and piperidine rings.

Table 3: Predicted NMR Spectral Features

Feature	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
Carboxylic Acid (-COOH)	10.0 - 12.0 (broad)	~175
Amide Carbonyl (-C=O)	-	~170
Piperidine C-H (adjacent to N)	3.0 - 4.0	40 - 50
Piperidine C-H (other)	1.5 - 2.5	25 - 35
Cyclopentyl C-H	1.5 - 2.8	25 - 45

Note: These are predicted ranges. Actual shifts depend on the solvent and specific molecular conformation.

## Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred as it can help in observing the acidic proton.
- Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and optionally 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Integrate the <sup>1</sup>H signals to determine proton ratios. Assign peaks to the corresponding protons and carbons in the structure based on chemical shifts, coupling patterns, and 2D correlations.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Table 4: Expected FTIR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Characteristics
O-H stretch (Carboxylic Acid)	2500 - 3300	Very broad, often overlapping C-H stretches.
C=O stretch (Carboxylic Acid)	~1710	Strong, sharp absorption.[14]
C=O stretch (Tertiary Amide)	~1650	Strong, sharp absorption, typically at a lower frequency than the acid carbonyl.[15][16]
C-H stretch (Aliphatic)	2850 - 3000	Medium to strong.
C-N stretch	1000 - 1250	Medium intensity.

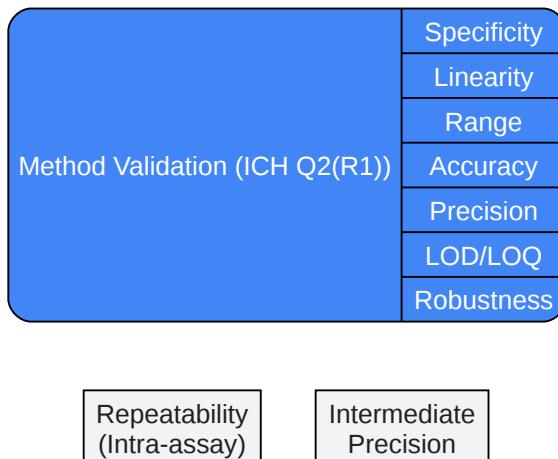
## Experimental Protocol: FTIR Analysis

- Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Acquisition: Collect the spectrum over a range of 4000 - 400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Method Validation and System Suitability

All quantitative methods, particularly the HPLC-UV assay, must be validated according to ICH Q2(R1) guidelines.[4][8][17] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

## Validation Workflow



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Caption: Key parameters for analytical method validation.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**. By combining chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and strength of this compound. Adherence to the principles of method validation and system suitability is essential to ensure data integrity and regulatory compliance.

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